6-Phenylpyridazin-3(2H)-one

Overview

Description

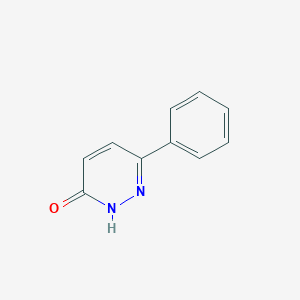

6-Phenylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring with a phenyl group attached at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Phenylpyridazin-3(2H)-one can be synthesized through several methods. One common approach involves the oxidation of 4-arylmethyl-6-phenylpyridazin-3(2H)-ones using sodium dichromate in glacial acetic acid . Another method includes the reaction of 6-phenyl-4,5-dihydropyridazin-3(2H)-ones with excess thionyl chloride under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for various research and development purposes.

Chemical Reactions Analysis

Types of Reactions

6-Phenylpyridazin-3(2H)-one undergoes several types of chemical reactions, including:

Substitution: Reactions with hydrazine hydrate and hydroxylamine hydrochloride to form hydrazones and oximes, respectively.

Chlorination: Reaction with phosphorus oxychloride to form 4-aroyl-3-chloro-6-phenylpyridazines.

Common Reagents and Conditions

Oxidation: Sodium dichromate in glacial acetic acid.

Substitution: Hydrazine hydrate, hydroxylamine hydrochloride.

Chlorination: Phosphorus oxychloride.

Major Products Formed

Hydrazones and Oximes: From reactions with hydrazine hydrate and hydroxylamine hydrochloride.

Chloro-derivatives: From reactions with phosphorus oxychloride.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 6-phenylpyridazin-3(2H)-one exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent in pharmaceutical formulations.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating diseases characterized by inflammation. Its mechanism may involve the inhibition of specific inflammatory pathways, although detailed biochemical studies are necessary to elucidate these interactions .

Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that this compound possesses cytotoxic effects against cancer cell lines such as HeLa and HL-60. The compound's IC50 values indicate potent activity, making it a candidate for further development as an anticancer therapeutic .

Anesthetic Activity

Notably, members of the this compound chemotype have been assessed for anesthetic activity. A high-throughput screening identified this compound as a potential novel anesthetic, showing effective immobilization in tadpole models and low toxicity in mammalian systems .

Industrial Applications

Synthesis of Dyes and Pigments

In the industrial sector, this compound is utilized as a building block for synthesizing dyes and pigments. Its unique chemical structure allows for modifications that enhance color properties and stability in various applications .

Corrosion Inhibition

Recent studies have explored the use of this compound as a corrosion inhibitor for metals such as C38 steel in hydrochloric acid solutions. The compound demonstrated effective inhibition of corrosion processes, suggesting its potential application in protective coatings and treatments .

Table: Biological Activities of this compound

Case Studies and Research Findings

Numerous studies have documented the synthesis, characterization, and application of this compound:

- Synthesis Techniques: Common synthetic routes involve cyclization reactions with hydrazine derivatives and diketones or keto acids under controlled conditions to yield high-purity products.

- Pharmacological Evaluation: Case studies highlight the pharmacological potential of this compound, particularly its efficacy in treating infections and inflammation, alongside ongoing research into its anticancer properties .

Mechanism of Action

The mechanism of action of 6-Phenylpyridazin-3(2H)-one and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as phosphodiesterase-III inhibitors, leading to positive inotropic effects in heart muscles and vasodilation in blood vessels . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

6-Phenylpyridazin-3(2H)-one can be compared with other pyridazinone derivatives such as:

4,5-Dihydro-3(2H)-pyridazinones: These compounds, including CI-914 and CI-930, are known for their cardiotonic and antihypertensive properties.

Tetrahydropyridopyridazine: Known for its positive inotropic effects.

Perhydropyridazinodiazepine: Used as an antihypertensive agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridazinone derivatives.

Biological Activity

6-Phenylpyridazin-3(2H)-one is a compound that belongs to the pyridazinone family, which has garnered attention for its diverse biological activities. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyridazine ring substituted with a phenyl group. This specific arrangement contributes to its biological activity and interaction with various biological targets.

1. Antinociceptive and Anesthetic Properties

Research has demonstrated that derivatives of this compound exhibit significant anesthetic activity. In a study involving high-throughput screening, compounds from this chemotype were tested on tadpoles and mice, revealing effective anesthetic properties with low toxicity at concentrations as low as 10 µM . The study highlighted the potential of these compounds as novel anesthetics.

2. Anti-inflammatory Activity

Several studies have reported the anti-inflammatory effects of this compound derivatives. For instance, compounds synthesized from this base structure have shown potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. One study indicated that certain derivatives exhibited IC50 values lower than that of celecoxib, a commonly used COX-2 inhibitor . These findings suggest that this compound could serve as a scaffold for developing new anti-inflammatory agents.

3. Insecticidal Activity

The insecticidal potential of this compound derivatives has been explored against various pests, including Plutella xylostella. Some derivatives demonstrated over 90% insecticidal activity at concentrations of 100 mg/L, indicating their efficacy as potential agricultural pesticides . This highlights the versatility of this compound beyond medicinal applications.

4. Antidiabetic and Lipase Inhibition

Research has indicated that certain derivatives of this compound can act as lipase inhibitors, which may have implications for diabetes management by regulating fat metabolism . The ability to inhibit lipase suggests potential applications in weight management and metabolic disorders.

Case Study 1: Anesthetic Activity

In an investigation into anesthetic properties, a series of compounds derived from the this compound framework were tested for their ability to induce immobility in tadpoles. Compounds that resulted in complete immobility at higher concentrations were further evaluated for safety and efficacy in mammals, demonstrating promising results for future anesthetic development .

Case Study 2: Anti-inflammatory Efficacy

A comparative study assessed the anti-inflammatory activity of several pyridazinone derivatives against COX enzymes. The findings revealed that specific substitutions on the pyridazinone ring significantly enhanced COX-2 inhibitory activity compared to standard treatments like celecoxib . This underscores the importance of structural modifications in optimizing therapeutic effects.

Data Tables

Q & A

Q. Basic: What are the optimized synthetic routes for 6-phenylpyridazin-3(2H)-one, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves condensation of acetophenone derivatives with glyoxylic acid in glacial acetic acid, followed by cyclization with hydrazine hydrate. Key steps include:

- Dissolving acetophenone in glacial acetic acid (0.5 M) and refluxing with glyoxylic acid (1.2 eq) overnight .

- Neutralizing the mixture with NHOH (pH 8), extracting with dichloromethane, and refluxing the aqueous layer with hydrazine hydrate (10 eq) for 2 hours to precipitate the product .

Yield optimization strategies: - Use excess hydrazine to drive cyclization.

- Purify via recrystallization (e.g., 90% ethanol) to remove byproducts .

Typical yields range from 70–83% depending on substituents .

Q. Basic: How is the solubility of this compound determined in pharmaceutical solvents, and what models validate the data?

Methodological Answer:

Solubility is measured experimentally across temperatures (298.2–318.2 K) using shake-flask methods, followed by HPLC/UV quantification. Key findings include:

- Highest solubility in DMSO (4.73×10 mole fraction at 318.2 K), attributed to strong dipole interactions .

- Lowest solubility in water (1.26×10) due to hydrophobicity .

Data validation employs: - Van’t Hoff model : Correlates temperature-dependent solubility with enthalpy changes.

- Apelblat equation : Accounts for non-ideal solution behavior .

Thermodynamic analysis confirms dissolution is endothermic and entropy-driven .

Q. Advanced: How are structure-activity relationships (SAR) analyzed for this compound derivatives in biological contexts?

Methodological Answer:

SAR studies involve systematic substituent variation (e.g., halogenation, alkylation) followed by bioassays:

- Antiplatelet activity : Substitution at the phenyl ring (e.g., 4-chloro) enhances activity by improving target binding .

- Insecticidal activity : N-substituted derivatives (e.g., 5-chloro-2-(4-methylbenzyl)) show 83% yield and efficacy against Plutella xylostella .

- Cardiotonic effects : 4,5-Dihydro derivatives exhibit positive inotropic activity via phosphodiesterase inhibition .

Key parameters : LogP, steric bulk, and electronic effects (e.g., electron-withdrawing groups improve metabolic stability) .

Q. Advanced: What computational approaches predict the binding mechanisms of this compound derivatives to biological targets?

Methodological Answer:

- Molecular docking : Screens against targets like P. oryzae cytochrome bc1 using Glide scoring. Interactions (e.g., hydrogen bonds, π-π stacking) prioritize compounds for synthesis .

- Molecular dynamics (MD) : Simulates ligand-receptor stability (e.g., 100 ns trajectories) to validate docking predictions .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity .

Example: Docking identified this compound as a strobilurin-like inhibitor with IC values validated experimentally .

Q. Advanced: How do thermodynamic parameters inform the dissolution behavior of this compound in solvent mixtures?

Methodological Answer:

Apparent thermodynamic analysis calculates:

- ΔHsol : Positive values (endothermic dissolution) due to solvent cavity formation .

- ΔSsol : Entropy-driven process from solvent reorganization .

Key findings : - In PEG 400 + water mixtures, solubility increases with PEG content (max 4.12×10 at 318.2 K) due to improved polarity matching .

- Activity coefficients indicate strongest solute-solvent interactions in DMSO .

Q. Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions arise from variations in:

- Assay conditions : Enzyme source (e.g., porcine vs. human lipase) and substrate concentrations .

- Structural modifications : Minor substituent changes (e.g., methyl vs. chloro) alter potency .

Resolution strategies : - Meta-analysis of IC values under standardized protocols.

- Comparative molecular modeling to identify critical binding residues .

Q. Basic: What analytical techniques characterize this compound and confirm its purity?

Methodological Answer:

- PXRD : Confirms crystallinity and absence of polymorphs post-solubility testing .

- DSC : Measures melting point (201–204°C) and thermal stability .

- NMR/HRMS : Validates molecular structure (e.g., H-NMR δ 7.93–5.54 for N-substituted derivatives) .

- HPLC : Purity >98% with C18 columns and acetonitrile/water mobile phases .

Q. Advanced: What reaction mechanisms explain halogenation pathways in this compound derivatives?

Methodological Answer:

- Nucleophilic substitution : Iodide displaces chlorine at C5 in polar aprotic solvents (e.g., DMF), forming 5-iodo derivatives .

- Intermediate stability : 4,5-Diiodo derivatives are transient, rapidly converting to mono-iodo products .

Kinetic control : Reflux conditions favor thermodynamically stable products .

Q. Advanced: How is this compound leveraged in multi-target directed ligand (MTDL) design?

Methodological Answer:

MTDLs combine pyridazinone’s core with pharmacophores targeting:

- Lipase inhibition : 3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propanehydrazide derivatives show IC = 32.66 µg/mL via hydrophobic pocket interactions .

- Antifungal activity : Hybrids with strobilurin-like motifs inhibit cytochrome bc1 .

Design strategy : Fragment-based linking to balance affinity and selectivity .

Q. Basic: What in vitro assays evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Enzymatic assays : Isolated mitochondrial fractions or recombinant enzymes (e.g., phosphodiesterase III) measure inhibition kinetics .

- Cell-based assays : Antiplatelet activity tested via ADP-induced aggregation in human platelets .

- Insect toxicity : Plutella xylostella larvae exposed to derivatives, with mortality rates quantified .

Controls: Orlistat (lipase) and aspirin (antiplatelet) as benchmarks .

Properties

IUPAC Name |

3-phenyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUIPRDMWWBTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176043 | |

| Record name | 6-Phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166-31-6 | |

| Record name | 6-Phenyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2166-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-6-pyridazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002166316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2166-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenylpyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYL-6-PYRIDAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XCL934PMP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.